4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide
Description
4-[4-(1,2-Benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide is a structurally complex compound featuring a 1,2-benzisothiazole core linked to a piperazine ring via a carbonyl group. The butanamide side chain terminates in a 4-pyridylmethyl substituent, distinguishing it from related antipsychotic agents. The benzisothiazole-piperazine moiety is critical for receptor binding, while the pyridylmethyl group may enhance solubility or modulate pharmacokinetics .
Properties
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c27-19(23-15-16-7-9-22-10-8-16)5-6-20(28)25-11-13-26(14-12-25)21-17-3-1-2-4-18(17)29-24-21/h1-4,7-10H,5-6,11-15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDLAIVEPNYKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide typically involves multiple steps. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzisothiazole ring . This intermediate is then reacted with piperazine and subsequently with a pyridylmethyl group under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reactivity of the Piperazine Ring
The piperazine moiety serves as a nucleophilic site due to its secondary amine groups. Key reactions include:
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Alkylation/Acylation : Piperazine derivatives undergo alkylation or acylation at the nitrogen atoms. For example, reaction with alkyl halides or acyl chlorides under basic conditions can yield substituted derivatives .
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Coordination Chemistry : The lone pair on nitrogen enables metal coordination, forming complexes with transition metals (e.g., Pd, Cu) in catalytic reactions .
Benzisothiazole Ring Reactivity
The 1,2-benzisothiazole core exhibits sulfur-centered and aromatic reactivity:
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Oxidation : The sulfur atom oxidizes to sulfoxide (S=O) or sulfone (O=S=O) derivatives using H₂O₂ or mCPBA .
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Electrophilic Substitution : Nitration or halogenation occurs at the C5 position due to electron-withdrawing effects of the thiazole ring .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfur Oxidation | H₂O₂, AcOH, 60°C | 1,2-Benzisothiazole-3-one sulfoxide | 90% | |
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-1,2-benzisothiazole | 65% |
Amide Bond Reactivity
The central amide group participates in:
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Hydrolysis : Acidic (HCl, reflux) or basic (NaOH, 70°C) hydrolysis cleaves the amide bond to carboxylic acid and amine .
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Cross-Coupling : Palladium-catalyzed Suzuki or Heck reactions modify the pyridylmethyl group .
Pyridylmethyl Substituent Reactivity
The 4-pyridylmethyl group undergoes:
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Quaternization : Reaction with methyl iodide forms a pyridinium salt, enhancing water solubility .
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N-Oxidation : Treatment with mCPBA yields N-oxide derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Quaternization | CH₃I, MeCN, 25°C | N-Methylpyridinium iodide salt | 95% | |
| N-Oxidation | mCPBA, DCM, 0°C | Pyridine N-oxide derivative | 85% |
Synthetic Pathways for Derivatives
Key methodologies from patents and journals:
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity
-
Anticancer Properties
- Preliminary studies suggest that derivatives of benzisothiazole can inhibit cancer cell proliferation. The mechanism may involve the modulation of specific enzymes or receptors associated with tumor growth. Further research is needed to explore the anticancer efficacy of this compound specifically.
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Neuropharmacology
- The piperazine component is often associated with neuroactive compounds. This compound's structural features suggest potential applications in treating neurological disorders, including schizophrenia and anxiety disorders . Its interaction with dopamine and serotonin receptors could be pivotal in this context.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzisothiazole derivatives, including those structurally related to our compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzisothiazole structure can enhance antimicrobial potency .
Case Study 2: Anticancer Activity
In vitro studies on similar compounds revealed that certain benzisothiazole derivatives could induce apoptosis in cancer cell lines. The proposed mechanism involves the inhibition of cell cycle progression through modulation of cyclin-dependent kinases (CDKs). This opens avenues for exploring our compound's potential as an anticancer agent.
Material Science Applications
- Polymer Chemistry
- Synthesis of Novel Materials
Mechanism of Action
The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide involves its interaction with specific molecular targets. It functions as an antagonist at dopamine D2 and serotonin 5HT2 receptors, which are implicated in various neurological processes . This interaction modulates neurotransmitter activity, potentially leading to therapeutic effects in conditions such as schizophrenia and bipolar disorder.
Comparison with Similar Compounds
Key Structural Features:
- Core : 1,2-Benzisothiazole fused to a piperazine ring.
- Side Chain : A 4-oxo-butanamide group with a 4-pyridylmethyl terminus.
Table 1: Structural Comparison of Benzisothiazole-Piperazine Derivatives
Structural Insights :
- The target compound’s pyridylmethyl group contrasts with ziprasidone’s indole-2-one and perospirone’s isoindole-dione, suggesting differences in receptor affinity and metabolic stability .
- Compared to pyrido-pyrimidine derivatives (e.g., ), the benzisothiazole core may confer stronger σ-receptor binding, a feature exploited in antipsychotics .
Biological Activity
The compound 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide is a derivative of benzisothiazole and piperazine, which have been shown to exhibit a range of biological activities. This article focuses on the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes functional groups that are known to influence biological activity, particularly in terms of interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzisothiazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. A study reported that certain benzothiazole derivatives had minimal inhibitory concentrations (MIC) as low as 50 μg/mL against tested organisms, indicating high efficacy .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Research has indicated that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures showed IC50 values in the micromolar range against human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric), highlighting their potential as anticancer agents .
Neuroleptic Activity
Benzisothiazole derivatives have also been investigated for neuroleptic activity. The compound's piperazine moiety is associated with antipsychotic effects, similar to those observed in ziprasidone-related compounds. These compounds are known to interact with neurotransmitter systems, particularly dopamine receptors, which are crucial in the treatment of psychotic disorders .
The mechanisms underlying the biological activities of the compound include:
- DNA Binding : Some studies suggest that benzothiazole derivatives bind to DNA, affecting replication and transcription processes. This interaction can lead to apoptosis in cancer cells .
- Antioxidant Properties : Compounds with similar structures have shown reactive oxygen species (ROS) scavenging activities, which may contribute to their neuroprotective effects .
- Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in cancer progression and microbial resistance, further supporting their therapeutic potential.
Research Findings and Case Studies
Q & A
Basic: What are the recommended synthetic routes for 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide?
Methodological Answer:
The synthesis typically involves coupling the benzisothiazol-piperazine moiety with a pyridylmethylbutanamide backbone. Key steps include:
- Intermediate Preparation : 1,2-Benzisothiazol-3-yl piperazine derivatives can be synthesized via nucleophilic substitution of chlorobenzisothiazole with piperazine under reflux in anhydrous toluene .
- Amide Coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the piperazino intermediate with 4-(pyridylmethyl)butanamide. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical to isolate the final compound .
- Yield Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of amine to acid) and monitor by TLC or HPLC to minimize byproducts.
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and benzisothiazole aromatic signals (δ 7.0–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- Purity Assessment :
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to achieve >98% purity. Retention time consistency across batches is critical .
- X-ray Crystallography (if crystalline): Resolve molecular conformation and hydrogen-bonding patterns, as seen in related benzisothiazole derivatives .
Advanced: How can reaction conditions be optimized for scalable synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (80–120°C), solvent (DMF vs. THF), and reaction time (12–24 hrs) .
- Computational Screening : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. ICReDD’s quantum chemical reaction path search methods can predict optimal solvent systems (e.g., DMF enhances nucleophilicity of piperazine) .
- Flow Chemistry : Transition from batch to continuous flow reactors to improve heat/mass transfer, reducing side reactions (e.g., over-alkylation) .
Advanced: How to resolve contradictions in pharmacological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies. Discrepancies in IC₅₀ values may arise from differences in assay pH or temperature .
- Structural-Activity Relationship (SAR) : Compare analogues (e.g., pyridyl vs. phenyl substitutions) to isolate contributions of specific functional groups to activity .
Advanced: What strategies mitigate hygroscopicity and improve stability during storage?
Methodological Answer:
- Lyophilization : Freeze-dry the compound as a hydrochloride salt to reduce water absorption. Monitor residual solvent content (<0.5% by Karl Fischer titration) .
- Excipient Screening : Co-formulate with cyclodextrins (e.g., HP-β-CD) to enhance solid-state stability. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .
- Protective Packaging : Store in amber vials with argon backfilling to prevent oxidation. Use DSC/TGA to identify phase transitions and optimize storage temperature (-20°C recommended) .
Advanced: How to design in vitro assays for evaluating target selectivity?
Methodological Answer:
- Panel Screening : Test against a panel of 50+ kinases or GPCRs (e.g., Eurofins Cerep Panels) to identify off-target binding. Prioritize targets with <10% inhibition at 1 µM .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation shifts (ΔTm ≥ 2°C indicates binding) .
- Counter-Screens : Use orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to distinguish true inhibitors from false positives .
Advanced: How to address low solubility in aqueous buffers for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate or ester groups at the butanamide carbonyl to enhance hydrophilicity. Hydrolytic cleavage in vivo regenerates the active compound .
- Nanoformulation : Prepare PEGylated liposomes (50–100 nm size via extrusion) or micelles (critical micelle concentration determined by pyrene fluorescence) .
- Co-Solvent Systems : Use 10% DMSO/10% Cremophor EL in saline for intravenous dosing. Validate biocompatibility via hemolysis assays (<5% RBC lysis at 1 mg/mL) .
Advanced: How to validate computational docking predictions for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Run 100 ns trajectories (AMBER force field) to assess binding pose stability. Root-mean-square deviation (RMSD) <2 Å indicates reliable docking .
- Crystallographic Validation : Co-crystallize the compound with its target protein (e.g., PI3Kγ) and resolve the structure to 2.0 Å resolution. Compare with predicted poses .
- Mutagenesis Studies : Introduce alanine mutations at predicted binding residues (e.g., Lys833 in PI3Kγ) and measure ΔIC₅₀ shifts (>10-fold loss confirms key interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
